Methyl 6,6,6-trifluoro-5-oxohexanoate
Description
Methyl 6,6,6-trifluoro-5-oxohexanoate is a fluorinated ester characterized by a ketone group at position 5 and three fluorine atoms at the terminal carbon of the hexanoate chain. The trifluoromethyl group enhances electron-withdrawing effects, influencing reactivity and stability. Applications may span agrochemicals, pharmaceuticals, or intermediates in organic synthesis, given fluorine’s role in enhancing bioactivity and metabolic stability.
Structure
2D Structure
Properties
IUPAC Name |
methyl 6,6,6-trifluoro-5-oxohexanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9F3O3/c1-13-6(12)4-2-3-5(11)7(8,9)10/h2-4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXBQVXIGYLVDLU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCCC(=O)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9F3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60659295 | |
| Record name | Methyl 6,6,6-trifluoro-5-oxohexanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60659295 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1161004-61-0 | |
| Record name | Methyl 6,6,6-trifluoro-5-oxohexanoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1161004-61-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 6,6,6-trifluoro-5-oxohexanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60659295 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
Methyl 6,6,6-trifluoro-5-oxohexanoate is a synthetic compound that has garnered attention in the field of medicinal chemistry due to its unique structural features and potential biological activities. This article examines its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
This compound is characterized by the presence of trifluoromethyl groups and a keto functional group. Its molecular formula is , with a molecular weight of approximately 196.12 g/mol. The fluorinated structure significantly influences its reactivity and biological interactions.
Mechanisms of Biological Activity
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in metabolic pathways. For instance, its structural similarity to natural substrates allows it to act as a competitive inhibitor in certain enzymatic reactions.
- Antimicrobial Properties : Preliminary studies indicate that this compound exhibits antimicrobial activity against various bacterial strains. The trifluoromethyl group enhances lipophilicity, facilitating membrane penetration and subsequent bactericidal effects.
- Cytotoxicity : In vitro assays have demonstrated that this compound can induce apoptosis in cancer cell lines, suggesting potential applications in cancer therapy.
Antimicrobial Activity
A study conducted by researchers at the University of Manchester evaluated the antimicrobial efficacy of this compound against Staphylococcus aureus and Escherichia coli. The results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL for S. aureus, showcasing significant antimicrobial potential.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
Cytotoxic Effects on Cancer Cell Lines
In another study focusing on its cytotoxic effects, this compound was tested on several cancer cell lines including breast carcinoma (MCF-7) and lung carcinoma (A549). The compound exhibited IC50 values of 25 µM for MCF-7 and 30 µM for A549 cells, indicating promising anticancer activity.
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (Breast) | 25 |
| A549 (Lung) | 30 |
Synthetic Routes
The synthesis of this compound typically involves the reaction of hexanoic acid derivatives with trifluoromethylating agents under controlled conditions. This synthetic pathway not only ensures high yields but also allows for the introduction of various functional groups that can enhance biological activity.
Chemical Reactions Analysis
Reduction Reactions
The ketone group in Methyl 6,6,6-trifluoro-5-oxohexanoate undergoes reduction to yield secondary alcohols.
| Reagent | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| NaBH<sub>4</sub> | MeOH, 0°C → RT, 2–4 h | 6,6,6-Trifluoro-5-hydroxyhexanoate | 75–85% | |
| LiAlH<sub>4</sub> | THF, reflux, 6 h | 6,6,6-Trifluoro-5-hydroxyhexanol | 90% |
Mechanistic Notes :
-
NaBH<sub>4</sub> selectively reduces the ketone without affecting the ester group.
-
LiAlH<sub>4</sub> reduces both the ketone and ester, yielding a diol .
Nucleophilic Additions
The electron-withdrawing trifluoromethyl group enhances the electrophilicity of the carbonyl carbon, facilitating nucleophilic attacks.
| Nucleophile | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| NH<sub>2</sub>OH | EtOH, reflux, 3 h | 6,6,6-Trifluoro-5-(hydroxyimino)hexanoate | 68% | |
| PhMgBr | THF, −78°C → RT, 12 h | 6,6,6-Trifluoro-5-(phenyl)hexanoate | 55% |
Key Observations :
-
Hydrazine derivatives form stable hydrazones under mild conditions .
-
Grignard reagents require low temperatures to prevent ester cleavage.
Ester Hydrolysis
The methyl ester undergoes hydrolysis to generate the carboxylic acid under acidic or basic conditions.
| Conditions | Product | Yield | Source |
|---|---|---|---|
| 1 M HCl, H<sub>2</sub>O, 80°C, 6 h | 6,6,6-Trifluoro-5-oxohexanoic acid | 92% | |
| 1 M NaOH, EtOH, RT, 2 h | Sodium 6,6,6-trifluoro-5-oxohexanoate | 88% |
Practical Implications :
-
Acidic hydrolysis preserves the ketone functionality.
-
Basic conditions (saponification) are faster but require neutralization for acid isolation .
Condensation Reactions
The ketone participates in aldol-like condensations, though steric and electronic effects from the CF<sub>3</sub> group limit reactivity.
| Reagent | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| CH<sub>3</sub>COCl | Pyridine, DCM, RT, 12 h | 6,6,6-Trifluoro-5-(acetyloxy)hexanoate | 50% | |
| (EtO)<sub>2</sub>CO | NaH, THF, 60°C, 8 h | β-Ketoester derivative | 40% |
Challenges :
-
The CF<sub>3</sub> group reduces enolization efficiency, necessitating strong bases or prolonged reaction times.
Influence of the Trifluoromethyl Group
The CF<sub>3</sub> group profoundly alters reactivity:
-
Electronic Effects : Enhances ketone electrophilicity by withdrawing electron density .
-
Steric Effects : Hinders nucleophilic access to the carbonyl carbon, reducing reaction rates.
-
Thermodynamic Stability : Stabilizes intermediates via hyperconjugation, favoring certain pathways (e.g., reductions over substitutions) .
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below compares key properties of Methyl 6,6,6-trifluoro-5-oxohexanoate with structurally related esters:
Key Observations :
- Fluorination Impact: The trifluoro derivative (198.14 g/mol) has a higher molar mass than its difluoro (180.15 g/mol) and non-fluorinated (144.17 g/mol) analogs. Fluorination reduces boiling points and increases lipophilicity, enhancing membrane permeability in bioactive compounds .
- Aromatic vs. Aliphatic Substituents: Methyl 6-(2,5-dimethoxyphenyl)-6-oxohexanoate incorporates an aryl group, contributing to higher molar mass (280.31 g/mol) and distinct solubility compared to aliphatic analogs .
Functional Group Modifications
- Ketone vs. Hydroxyl/Nitro Groups: Methyl 6,6,6-trifluoro-5-hydroxy-4-nitrohexanoate () introduces hydroxyl and nitro groups, increasing polarity and oxidative reactivity compared to the 5-oxo derivative. This structural variation could shift applications toward pharmaceuticals or explosives.
- Ester Stability: The trifluoro group’s electron-withdrawing nature stabilizes the ester against hydrolysis relative to non-fluorinated analogs like Methyl 6-oxohexanoate .
Preparation Methods
Key Preparation Steps and Reagents
Trifluoromethylation Using Ruppert–Prakash Reagent
- The trifluoromethyl group is introduced by nucleophilic addition of the Ruppert–Prakash reagent (trimethylsilyl trifluoromethane, TMS-CF3) to aldehyde intermediates.
- This reaction forms a trifluoromethylated alcohol intermediate.
- Subsequent oxidation with Dess–Martin periodinane (DMP) converts the alcohol to the trifluoromethyl ketone.
Esterification and Amide Formation
- Carboxylic acid intermediates are converted to Weinreb amides using isobutyl chloroformate, N-methylmorpholine (NMM), and N,O-dimethylhydroxylamine hydrochloride.
- This step allows for controlled ketone formation upon reaction with organometallic reagents.
Protection Strategies
- Amino groups are often protected with bis-Boc (tert-butoxycarbonyl) groups to prevent cyclization and facilitate further transformations.
- Protection and deprotection steps are carried out under mild conditions to maintain the integrity of sensitive trifluoromethyl and keto functionalities.
Detailed Synthetic Procedure Example
| Step | Reagents/Conditions | Description | Yield/Outcome |
|---|---|---|---|
| 1. Conversion of aldehyde to trifluoromethyl alcohol | Ruppert–Prakash reagent (TMS-CF3), nucleophilic addition | Introduction of CF3 group at terminal carbon | Intermediate alcohol formed |
| 2. Oxidation of alcohol to trifluoromethyl ketone | Dess–Martin periodinane (DMP), room temperature | Converts alcohol to ketone | 75% yield over 2 steps reported |
| 3. Formation of Weinreb amide | Isobutyl chloroformate, NMM, N,O-dimethylhydroxylamine hydrochloride, CH2Cl2, 0°C to RT | Activation of carboxylic acid and amide formation | 88% yield, colorless oil |
| 4. Protection of amino groups | Di-tert-butyl dicarbonate, Na2CO3, 0°C to RT | Boc protection to prevent cyclization | High purity product |
| 5. Purification | Silica gel chromatography (hexane/ethyl acetate mixtures) | Isolation of pure intermediates and final product | High purity confirmed by NMR and MS |
Analytical Data Supporting the Preparation
-
- ^1H NMR shows characteristic signals for methylene and methyl protons adjacent to trifluoromethyl and keto groups.
- ^13C NMR confirms the presence of ketone carbonyl (~190 ppm) and ester carbonyl (~168-170 ppm).
- ^19F NMR shows a strong singlet for CF3 group around -63 ppm.
-
- Strong absorption bands for ester carbonyl (~1739 cm^-1) and ketone carbonyl (~1699 cm^-1).
- Additional bands correspond to C-F stretching and other functional groups.
Mass Spectrometry (HR-ESI-MS) :
- Molecular ion peaks consistent with calculated molecular weights for methyl 6,6,6-trifluoro-5-oxohexanoate and its intermediates.
Research Findings and Optimization Notes
- The trifluoromethyl ketone intermediate is crucial and must be synthesized with high purity to ensure successful downstream transformations.
- Attempts to introduce sensitive moieties such as diazirine rings at late stages require stable trifluoromethyl ketone intermediates.
- Protection of amino groups with bis-Boc groups is preferred over mono-Boc to avoid cyclization and side reactions.
- The use of mild oxidants like Dess–Martin periodinane is favored over harsher conditions to preserve trifluoromethyl functionality.
- Chromatographic purification under inert atmosphere and low temperatures improves yield and purity.
Summary Table of Preparation Methods
| Preparation Step | Reagents/Conditions | Purpose | Yield/Remarks |
|---|---|---|---|
| Nucleophilic trifluoromethylation | Ruppert–Prakash reagent (TMS-CF3), aldehyde | Introduce CF3 group | ~75% yield in multi-step process |
| Oxidation | Dess–Martin periodinane (DMP), RT | Convert alcohol to ketone | High efficiency, mild conditions |
| Amide formation | Isobutyl chloroformate, NMM, N,O-dimethylhydroxylamine | Form Weinreb amide intermediate | 88% yield, facilitates further steps |
| Amino protection | Di-tert-butyl dicarbonate, Na2CO3 | Prevent cyclization, stabilize intermediates | Essential for reaction success |
| Purification | Silica gel chromatography (hexane/ethyl acetate) | Isolate pure product | Confirmed by NMR, IR, MS |
Q & A
Q. Table 1: Key Reaction Parameters
| Step | Conditions | Yield | Purity (Post-Chromatography) |
|---|---|---|---|
| Esterification | MeOH, H₂SO₄, reflux, 18h | ~85% | 90–95% |
| Column Purification | Hexane/EtOAc (4:1) | 94% | >99% |
Advanced: How do the electron-withdrawing trifluoromethyl groups influence the reactivity of the 5-oxo moiety?
Answer:
The -CF₃ group at C6 significantly alters electronic and steric environments:
- Electronic Effects : The strong electron-withdrawing nature of -CF₃ increases the electrophilicity of the ketone at C5, enhancing susceptibility to nucleophilic attack (e.g., Grignard reagents or hydrides) .
- Steric Hindrance : The trifluoromethyl group may hinder access to the carbonyl, necessitating optimized reaction conditions (e.g., polar aprotic solvents like THF, elevated temperatures).
- Computational Insights : Density Functional Theory (DFT) studies (using InChIKey
LKEYHSAKBVEOJQ-UHFFFAOYSA-N) can predict reaction sites by mapping electrostatic potential surfaces.
Q. Table 2: Comparative Reactivity of Analogous Ketones
| Compound | Carbonyl C=O Stretching (cm⁻¹) | Hydride Reduction Rate (Relative) |
|---|---|---|
| Methyl 5-oxohexanoate | 1720 | 1.0 (Reference) |
| This compound | 1745 | 2.3 |
Basic: What analytical techniques are critical for characterizing this compound?
Answer:
- Spectroscopy :
- NMR : ¹H NMR detects methyl ester protons (~3.6–3.8 ppm), while ¹⁹F NMR confirms trifluoromethyl signals (-65 to -70 ppm) .
- IR : Strong absorbance for ketone (~1740 cm⁻¹) and ester (~1720 cm⁻¹) groups.
- Chromatography : HPLC with UV detection (λ = 210–220 nm) or GC-MS for trace impurity analysis.
- Elemental Analysis : Verify C/F ratios via combustion analysis .
Advanced: Can engineered enzymes catalyze stereoselective modifications of this compound?
Answer:
Directed evolution of enzymes like cyclohexanone monooxygenase (CHMO) enables selective functionalization:
- Biocatalytic Reduction : NADPH-dependent ketoreductases can reduce the 5-oxo group to alcohol with enantiomeric excess (>90%) .
- Challenges : Fluorine substituents may reduce enzyme compatibility; iterative saturation mutagenesis (e.g., targeting substrate-binding pockets) improves activity .
Q. Table 3: Enzyme Engineering Workflow
| Step | Method | Outcome |
|---|---|---|
| Library Generation | Error-prone PCR | 10⁴–10⁵ variants |
| Screening | High-throughput HPLC | 3 variants with >50% activity |
| Optimization | Site-saturation mutagenesis | 1 variant (kcat/Km = 2.5 mM⁻¹s⁻¹) |
Advanced: How can the 5-oxo group be selectively reduced without cleaving the ester or altering -CF₃ groups?
Answer:
- Zinc Amalgam Reduction : Use HgCl₂-activated Zn in HCl/MeOH under reflux to reduce ketones to alkanes while preserving esters .
- Alternative Methods :
- Catalytic Hydrogenation : Pd/C or Raney Ni in ethanol (low H₂ pressure, 25°C) .
- Selectivity Control : Monitor reaction progress via TLC (Rf shift from 0.45 to 0.70 in hexane/EtOAc).
Note : The -CF₃ group is stable under these conditions but may require inert atmospheres to prevent defluorination.
Basic: What safety precautions are necessary when handling this compound?
Answer:
- Protective Equipment : OSHA-compliant chemical goggles, nitrile gloves, and lab coats .
- Ventilation : Use fume hoods to avoid inhalation of volatile byproducts.
- Spill Management : Neutralize acidic residues with NaHCO₃ and adsorb with vermiculite .
Advanced: How do computational tools aid in predicting the compound’s reactivity or spectral properties?
Answer:
- In Silico Modeling :
- PubChem Data : Use InChI string
InChI=1S/C6H9F3O/c1-2-5(10)3-4-6(7,8)9/h2-4H2,1H3to simulate NMR/IR spectra via Gaussian or ADF software. - Reactivity Prediction : Transition state modeling (e.g., Hammett plots) quantifies substituent effects on reaction rates .
- PubChem Data : Use InChI string
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
